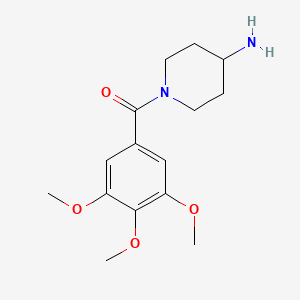

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-19-12-8-10(9-13(20-2)14(12)21-3)15(18)17-6-4-11(16)5-7-17/h8-9,11H,4-7,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWFIAQACVVSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 4-aminopiperidine with 3,4,5-trimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the methanone group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various proteins and enzymes, potentially inhibiting their activity. This can lead to effects such as the inhibition of tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrole Derivatives

- Compound 23: (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone Structural Features: Pyrrole ring substituted with 4-aminophenyl and 3,4,5-trimethoxyphenyl groups. Activity: Demonstrated tubulin inhibition but lower potency compared to amino-substituted derivatives. Yield: 58%, melting point: 55–60°C .

- Compound 46: (1-(3-Amino-4-methoxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone Structural Features: 3-Amino-4-methoxyphenyl substituent enhances solubility and binding. Activity: Moderate antiproliferative activity; yield: 42%, melting point: 165–170°C .

Imidazole Derivatives

- Compound 5ea: (3,4,5-Trimethoxyphenyl)(2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)methanone Structural Features: Dual 3,4,5-trimethoxyphenyl groups on imidazole. Activity: IC₅₀ values in nanomolar range; high purity (>99%) and stability .

- Compound II: (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone Structural Features: Indole-imidazole hybrid. Activity: Effective against paclitaxel-resistant tumors; oral bioavailability confirmed in preclinical models .

Pyrazole Derivatives

- Compound 9c: (1-(p-Tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone Structural Features: p-Tolyl substituent on pyrazole. Activity: IC₅₀ = 0.054–0.16 μM against A549, HT-1080, and SGC-7901 cell lines .

Phenstatin Analogs

- PHT: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone Structural Features: Simplified diaryl methanone structure. Activity: IC₅₀ = 0.17 μM (thiadiazole-triazole analog); in vivo tumor inhibition observed but with genotoxic risks .

Discussion

The 3,4,5-trimethoxyphenyl group is a conserved motif across analogs, enabling strong hydrophobic interactions with tubulin’s colchicine site. Key trends include:

- Amino Substitutions: Compounds with amino groups (e.g., 4-aminophenyl in Compound 23) exhibit improved solubility but variable potency. Piperidine analogs (e.g., hypothetical target compound) may enhance metabolic stability compared to pyrrole or imidazole derivatives .

- Heterocyclic Cores : Imidazole and pyrazole derivatives generally show higher potency than pyrroles, likely due to improved planarity and hydrogen-bonding capacity .

- Hybrid Structures : Indole-imidazole hybrids (Compound II) demonstrate oral bioavailability and efficacy in resistant models, suggesting that piperidine analogs could benefit from similar design strategies .

Biological Activity

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological effects of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H22N2O3

- CAS Number : 926261-50-9

This compound features a piperidine ring and a trimethoxyphenyl moiety, which contribute to its biological activity.

Cytotoxicity and Antitumor Effects

Research indicates that this compound exhibits potent cytotoxic properties . In studies involving human lymphocytes, it demonstrated an IC50 value of approximately 5.68 μM , indicating significant cell growth inhibition at low concentrations. The compound's ability to inhibit tubulin assembly suggests a mechanism akin to that of known antitumor agents like phenstatin .

Table 1: Cytotoxicity Data of this compound

| Cell Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Human Lymphocytes | 5.68 | Inhibition of tubulin assembly |

| Various Tumor Cells | Varies | Induction of apoptosis |

Genotoxicity Assessment

In addition to its cytotoxic effects, the compound has been evaluated for its genotoxic potential . Studies employing the alkaline comet assay revealed that it induces DNA damage across various phases of the cell cycle. Notably, chromosome aberration analysis indicated clastogenic effects in both the presence and absence of colchicine . This raises concerns regarding its safety profile in therapeutic contexts.

The primary mechanism through which this compound exerts its biological effects appears to be through antitubulin activity , leading to disruption in mitotic processes. This action results in increased DNA damage and apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental setups:

- In Vitro Studies : The compound was tested against several cancer cell lines, showing varying degrees of effectiveness depending on the specific cell type.

- In Vivo Models : Animal studies indicated promising results in tumor reduction when administered at specific dosages.

Table 2: Summary of Case Studies

| Study Type | Findings |

|---|---|

| In Vitro | Significant cytotoxicity across multiple cell lines |

| In Vivo | Tumor reduction observed in animal models |

Q & A

Q. What are the recommended synthetic routes for (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A general procedure involves reacting 3,4,5-trimethoxybenzoyl chloride with 4-aminopiperidine under anhydrous conditions in the presence of a base (e.g., triethylamine) in a polar aprotic solvent like dichloromethane. Purification typically employs column chromatography with gradients of ethyl acetate and hexanes, followed by recrystallization for structural confirmation .

Q. How should researchers characterize the compound’s structural integrity?

Key techniques include:

- NMR Spectroscopy : For verifying proton environments (e.g., trimethoxy phenyl protons at δ 3.8–4.0 ppm and piperidinyl NH₂ signals at δ 1.5–2.5 ppm).

- X-ray Crystallography : To resolve crystal packing and bond angles, as demonstrated for structurally related methanones .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (C₁₅H₂₂N₂O₄, exact mass 294.16 g/mol). Cross-referencing with computational simulations (e.g., DFT) is advised to validate spectral assignments .

Q. What safety protocols are critical during handling?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Emergency measures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize bioactivity while maintaining metabolic stability?

- Structural Modifications : Replace the 3,4,5-trimethoxyphenyl group with halogenated or heteroaromatic analogs to enhance lipophilicity and resistance to oxidative metabolism.

- Prodrug Strategies : Introduce ester or carbamate groups on the piperidinyl amine to improve solubility and reduce first-pass effects.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like tubulin or kinases, as seen in related methanones .

Q. What experimental designs address contradictory results in tubulin polymerization assays?

- Control Replicates : Include paclitaxel (positive control) and colchicine (negative control) in each assay batch to validate experimental conditions.

- Sample Stability : Monitor compound degradation via HPLC at timed intervals, as organic degradation in aqueous buffers can skew IC₅₀ values .

- Orthogonal Assays : Cross-validate using fluorescence-based tubulin polymerization and cell-cycle arrest studies (e.g., flow cytometry) .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

- Cell Line Authentication : Use STR profiling to confirm identity and avoid cross-contamination.

- Microenvironment Mimicry : Incorporate 3D spheroid models or co-cultures with stromal cells to better replicate in vivo conditions.

- Metabolic Profiling : Measure ATP levels (CellTiter-Glo) and apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

Q. What strategies validate target engagement in vivo?

- Pharmacodynamic Markers : Use immunofluorescence to assess tubulin disruption in tumor xenografts.

- Isotope Labeling : Synthesize a ¹⁴C-labeled analog for biodistribution studies via autoradiography or PET imaging.

- Knockdown Models : CRISPR/Cas9-mediated silencing of putative targets (e.g., NHERF1) to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.